Cas no 478529-35-0 (Tri-O-acetyl-D-1-13Cglucal)
Tri-O-acetyl-D-1-13Cglucal Chemical and Physical Properties
Names and Identifiers
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- tri-o-acetyl-d-[1-13c]glucal
- Tri-O-acetyl-D-1-13Cglucal
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- Inchi: 1S/C11H13O7/c1-6(12)16-9-4-5-15-11(18-8(3)14)10(9)17-7(2)13/h5,9-11H,1-3H3/t9-,10+,11-/m1/s1/i4+1
- InChI Key: KZTPRALIWKKLCU-URHMGKDXSA-N
- SMILES: O(C(C)=O)[C@H]1[C@@H]([13C]=CO[C@@H]1OC(C)=O)OC(C)=O |^1:6|
Tri-O-acetyl-D-1-13Cglucal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T764802-25mg |
Tri-O-acetyl-D-[1-13C]glucal |
478529-35-0 | 25mg |
$253.00 | 2023-05-17 | ||
| TRC | T764802-250mg |
Tri-O-acetyl-D-[1-13C]glucal |
478529-35-0 | 250mg |
$1918.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296592-250 mg |
tri-O-acetyl-D-[1-13C]glucal, |
478529-35-0 | 250MG |
¥1,805.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296592A-500 mg |
tri-O-acetyl-D-[1-13C]glucal, |
478529-35-0 | 500MG |
¥3,219.00 | 2023-07-11 | ||
| Omicron Biochemicals | GLC-045-0.25g |
tri-O-acetyl-D-[1-13C]glucal |
478529-35-0 | 0.25g |
$280 | 2025-08-06 | ||
| Omicron Biochemicals | GLC-045-0.50g |
tri-O-acetyl-D-[1-13C]glucal |
478529-35-0 | 0.50g |
$485 | 2025-08-06 | ||
| Omicron Biochemicals | GLC-045-1.0g |
tri-O-acetyl-D-[1-13C]glucal |
478529-35-0 | 1.0g |
$840 | 2025-08-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296592-250mg |
tri-O-acetyl-D-[1-13C]glucal, |
478529-35-0 | 250mg |
¥1805.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-296592A-500mg |
tri-O-acetyl-D-[1-13C]glucal, |
478529-35-0 | 500mg |
¥3219.00 | 2023-09-05 | ||
| Omicron Biochemicals | GLC-045-1g |
tri-O-acetyl-D-[1-13C]glucal |
478529-35-0 | 1g |
$690 | 2023-09-21 |
Tri-O-acetyl-D-1-13Cglucal Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Tri-O-acetyl-D-1-13Cglucal
Tri-O-acetyl-D-1-13Cglucal: A Comprehensive Overview
Tri-O-acetyl-D-1-13Cglucal, with the CAS registry number 478529-35-0, is a specialized compound that has garnered significant attention in the fields of organic chemistry and natural product research. This compound is a derivative of D-glucal, a naturally occurring aldohexose, and its acetylated form enhances its stability and bioavailability. The Tri-O-acetyl-D-1-13Cglucal structure consists of a glucose backbone with three acetyl groups attached to the hydroxyl groups at specific positions, making it a valuable compound in various applications.
The synthesis of Tri-O-acetyl-D-1-13Cglucal involves a series of meticulous chemical reactions, including protection and deprotection steps, to achieve the desired acetylation pattern. Recent advancements in asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric purity, which is crucial for its application in chiral recognition studies and enantioselective catalysis.
One of the most promising applications of Tri-O-acetyl-D-1-13Cglucal lies in its use as a chiral auxiliary in organic synthesis. This compound serves as an excellent template for constructing complex molecular architectures due to its rigid structure and predictable reactivity. Moreover, its acetylated groups provide steric hindrance, which can be exploited to control the stereochemistry of reactions.
In the realm of medicinal chemistry, Tri-O-acetyl-D-1-13Cglucal has shown potential as a lead compound for drug discovery. Its ability to interact with biological targets through hydrogen bonding and van der Waals forces makes it a valuable tool in designing bioactive molecules. Recent studies have highlighted its role in modulating enzyme activity, particularly in glycosidases, which are implicated in various diseases such as cancer and neurodegenerative disorders.
The structural elucidation of Tri-O-acetyl-D-1-13Cglucal has been facilitated by advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These methods have provided insights into its conformational preferences and intermolecular interactions, which are essential for understanding its pharmacokinetic properties.
In terms of industrial applications, Tri-O-acetyl-D-1-13Cglucal is being explored as a precursor for the synthesis of high-value-added chemicals, including flavorants, fragrances, and pharmaceutical intermediates. Its compatibility with various reaction conditions makes it a versatile building block in organic synthesis.
Recent research has also focused on the green chemistry aspects of synthesizing Tri-O-acetyl-D-1-13Cglucal. By employing eco-friendly solvents and catalysts, scientists have developed sustainable routes that minimize waste generation and energy consumption. These advancements align with the growing demand for environmentally responsible chemical processes.
In conclusion, Tri-O-acetyl-D-1-13Cglucal (CAS No 478529-35-) is a multifaceted compound with applications spanning organic synthesis, medicinal chemistry, and industrial manufacturing. Its unique structure and versatile reactivity make it an invaluable tool for researchers aiming to develop innovative solutions across various scientific disciplines.
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